6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound featuring a cyclohexene ring, a thiadiazole moiety, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide and subsequent alkylation. The cyclohexene ring is then introduced through a Diels-Alder reaction, followed by functional group modifications to introduce the carboxylic acid and carbamoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the thiadiazole ring or the cyclohexene ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiadiazole ring or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The thiadiazole ring is known to interact with metal ions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohexane-1-carboxylic acid: Similar structure but lacks the double bond in the cyclohexene ring.
6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}benzene-1-carboxylic acid: Similar structure but with a benzene ring instead of a cyclohexene ring.
Uniqueness
The presence of the cyclohexene ring and the specific substitution pattern make 6-{[5-(Heptan-3-yl)-1,3,4-thiadiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid unique
Properties
IUPAC Name |
6-[(5-heptan-3-yl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3S/c1-3-5-8-11(4-2)15-19-20-17(24-15)18-14(21)12-9-6-7-10-13(12)16(22)23/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,22,23)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFGURUWIFMZAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C1=NN=C(S1)NC(=O)C2CC=CCC2C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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